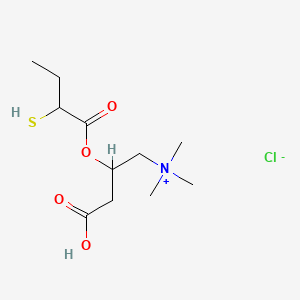
2-Mercaptobutyryl carnitine chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercaptobutyryl carnitine chloride is a derivative of carnitine, a compound essential for the transport of fatty acids into mitochondria for β-oxidation This compound features a mercapto group (-SH) attached to the butyryl moiety, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptobutyryl carnitine chloride typically involves the following steps:
Preparation of 2-Mercaptobutyric Acid: This can be synthesized through the thiolation of butyric acid using hydrogen sulfide in the presence of a catalyst.
Formation of 2-Mercaptobutyryl Chloride: The 2-mercaptobutyric acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Coupling with Carnitine: The 2-mercaptobutyryl chloride is reacted with carnitine in the presence of a base such as triethylamine to form 2-Mercaptobutyryl carnitine.
Formation of Chloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and purity.
化学反应分析
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohol Derivatives: Resulting from reduction of the carbonyl group.
Thioesters: Produced via substitution reactions involving the mercapto group.
科学研究应用
2-Mercaptobutyryl carnitine chloride has diverse applications in scientific research:
Biochemistry: Used to study fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and mitochondrial diseases.
Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.
作用机制
The mechanism of action of 2-Mercaptobutyryl carnitine chloride involves its role in fatty acid transport and metabolism. The compound facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The mercapto group may also interact with various enzymes and proteins, modulating their activity and influencing metabolic pathways.
相似化合物的比较
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: A derivative involved in acetyl group transport.
Propionylcarnitine: Participates in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: Similar to 2-Mercaptobutyryl carnitine but lacks the mercapto group.
Uniqueness
2-Mercaptobutyryl carnitine chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carnitine derivatives and expands its utility in research and therapeutic applications.
属性
CAS 编号 |
83544-85-8 |
|---|---|
分子式 |
C11H22ClNO4S |
分子量 |
299.82 g/mol |
IUPAC 名称 |
[3-carboxy-2-(2-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-5-9(17)11(15)16-8(6-10(13)14)7-12(2,3)4;/h8-9H,5-7H2,1-4H3,(H-,13,14,17);1H |
InChI 键 |
DPBOGAGZYWBHIY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















